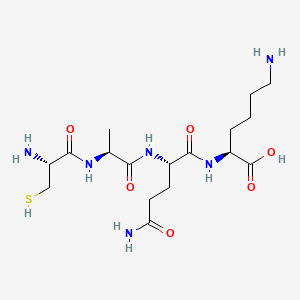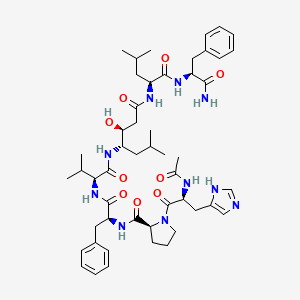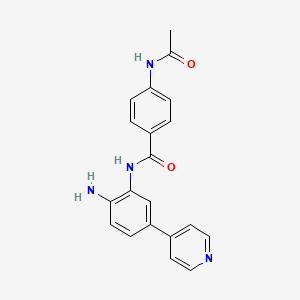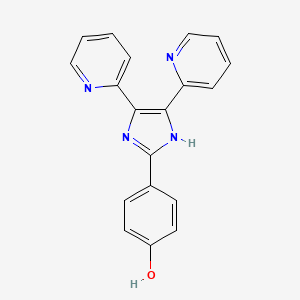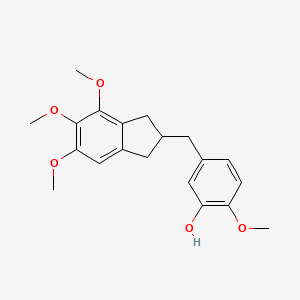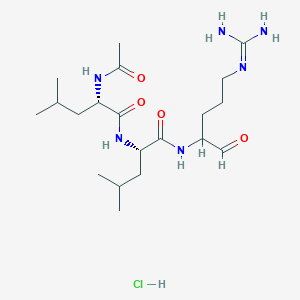
Leupeptin Ac-LL (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leupeptin Ac-LL (hydrochloride) is a hydrochloride form of Leupeptin Ac-LL, a potent protease inhibitor. It is known for its ability to inhibit serine, cysteine, and threonine proteases. This compound is widely used in biochemical research due to its effectiveness in inhibiting proteolytic enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leupeptin Ac-LL (hydrochloride) is synthesized through a series of chemical reactions involving the acetylation of leucine and leucyl-argininal. The synthesis typically involves the following steps:
Acetylation: Acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: Coupling of N-acetyl-leucine with leucyl-argininal.
Hydrochloride Formation: Conversion of the resulting compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Leupeptin Ac-LL (hydrochloride) involves fermentation processes using strains of Actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Leupeptin Ac-LL (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Leupeptin Ac-LL (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a protease inhibitor in various biochemical assays.
Biology: Employed in cell culture studies to prevent proteolytic degradation of proteins.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
Leupeptin Ac-LL (hydrochloride) exerts its effects by forming a covalent hemiacetal adduct with the active site of proteases. This interaction inhibits the proteolytic activity of enzymes such as serine, cysteine, and threonine proteases. The molecular targets include cathepsins and other proteolytic enzymes involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Leupeptin: A broad-spectrum protease inhibitor similar to Leupeptin Ac-LL (hydrochloride).
Antipain: Another protease inhibitor with similar inhibitory properties.
Chymostatin: Inhibits chymotrypsin-like proteases.
Pepstatin: Inhibits aspartic proteases.
Uniqueness: Leupeptin Ac-LL (hydrochloride) is unique due to its enhanced inhibitory effect compared to its non-hydrochloride form. It has better solubility and stability, making it more effective in various research applications .
Eigenschaften
Molekularformel |
C20H39ClN6O4 |
|---|---|
Molekulargewicht |
463.0 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15?,16-,17-;/m0./s1 |
InChI-Schlüssel |
OQQYPQNFLLAILR-YSQHTBMVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


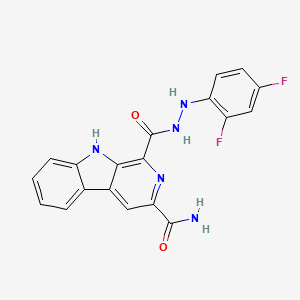
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)

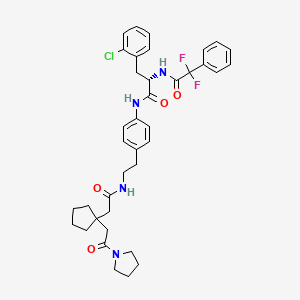
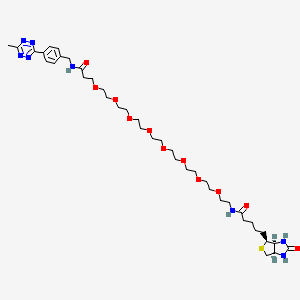

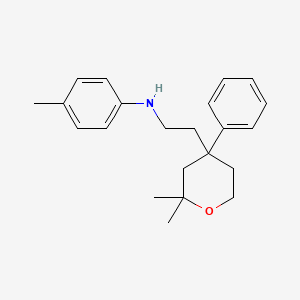

![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
